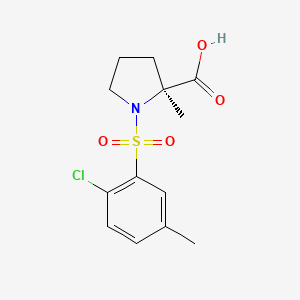![molecular formula C15H19N3O3 B7449974 4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide](/img/structure/B7449974.png)
4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ro-31-8220 was first synthesized in 1994 by scientists at F. Hoffmann-La Roche Ltd. in Basel, Switzerland. Since then, it has been widely used as a research tool to study the role of PKC in various biological processes. PKC is a family of serine/threonine kinases that play important roles in signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Ro-31-8220 has been used extensively as a research tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of all PKC isoforms except for PKCη and PKCε. Ro-31-8220 has been used to study the role of PKC in cancer, diabetes, cardiovascular diseases, and neurological disorders. It has also been used to study the mechanism of action of various drugs, including opioids, cannabinoids, and antidepressants.
Mecanismo De Acción
Ro-31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which leads to the inhibition of various signaling pathways. Ro-31-8220 has been shown to inhibit the activity of PKC in vitro and in vivo, and its selectivity for PKC isoforms has been confirmed by various studies.
Biochemical and Physiological Effects:
Ro-31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve insulin sensitivity in diabetic animals and reduce the risk of cardiovascular diseases. Ro-31-8220 has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro-31-8220 has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which allows for the specific inhibition of PKC isoforms in various biological processes. It is also relatively easy to synthesize and has a high purity. However, Ro-31-8220 has some limitations as well. It has a relatively short half-life in vivo, which limits its use in animal studies. It also has some off-target effects, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for research on Ro-31-8220. One area of research is the development of more potent and selective PKC inhibitors. Another area of research is the identification of the downstream targets of PKC and the elucidation of the signaling pathways involved. Ro-31-8220 may also have potential therapeutic applications in various diseases, and further studies are needed to explore its clinical potential. Finally, the use of Ro-31-8220 in combination with other drugs may have synergistic effects and may lead to the development of new therapeutic strategies.
Métodos De Síntesis
Ro-31-8220 can be synthesized in several steps from commercially available starting materials. The first step involves the condensation of 4-methyl-3-nitrobenzoic acid with isobutyraldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate, which is further reacted with 2,5-dioxoimidazolidine-1-carboxylic acid to form the final product, Ro-31-8220. The overall yield of the synthesis is around 20%.
Propiedades
IUPAC Name |
4-methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9(2)7-17-8-13(19)18(15(17)21)12-6-11(14(16)20)5-4-10(12)3/h4-6,9H,7-8H2,1-3H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFVUERGYNEVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N2C(=O)CN(C2=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7449904.png)
![(3S)-3-(2,4-difluorophenyl)-3-[(3-methyltriazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7449907.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)
![4-phenyl-1-(prop-2-enoyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7449943.png)
![3-[2-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-methylamino]-2-oxoethyl]benzoic acid](/img/structure/B7449953.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole](/img/structure/B7449956.png)
![2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid](/img/structure/B7449962.png)
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline](/img/structure/B7449967.png)
![N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449979.png)
![N-methyl-N-(6-methylpyridazin-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B7449986.png)
![N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7449991.png)